(5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an aldehyde or ketone with a thiazolidinone derivative . For example, 4-hydroxybenzylideneacetone, a related compound, can be synthesized through an aldol reaction between 4-hydroxybenzaldehyde and acetone, catalyzed by 2-deoxy-D-ribose 5-phosphate aldolase (DERA) in E. coli .Chemical Reactions Analysis
The chemical reactions involving “(5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” are not well-documented .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, specific information on these properties for “this compound” is not available .Scientific Research Applications
Synthesis and Structural Characterisation
Research has led to the synthesis of various derivatives of thiazolidin-4-one, exploring their structural properties through methods such as NMR, IR, and X-ray diffraction. For instance, the synthesis and molecular structure investigation by DFT and X-ray diffraction of ARNO compound, a closely related structure, showcases the potential of these compounds for detailed molecular engineering and the investigation of their physical and chemical properties (Benhalima et al., 2011).
Biological Activities
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives have been widely explored. For instance, the synthesis and antimicrobial activity of new (Z)-2-((5-(4- Hydroxybenzylidene)-4-Oxo-4,5-Dihydrothiazol-2-Yl)Amino) Acid and its derivatives demonstrate significant activity against gram-positive and gram-negative bacteria, offering potential for therapeutic applications (PansareDattatraya & Devan, 2015).
Anticancer Properties
Several studies have focused on the anticancer potential of thiazolidin-4-one derivatives. Notably, compounds like 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one have been studied for their anticancer activity across multiple human cancer cell lines, indicating a promising avenue for the development of new anticancer therapies (Szychowski et al., 2019).
Herbicidal Activity
The herbicidal potential of thiazolidin-4-one derivatives has also been explored, with certain compounds showing effectiveness against various plant species, indicating their utility in agricultural applications (Han et al., 2011).
properties
IUPAC Name |
(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-2-13-11(15)10(17-12(13)16)7-8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLAHEBWVKXBAW-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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